molecular formula C8H9NO4 B13514574 2-[1-(furan-3-yl)-N-methylformamido]acetic acid

2-[1-(furan-3-yl)-N-methylformamido]acetic acid

Cat. No.: B13514574
M. Wt: 183.16 g/mol
InChI Key: YTINHVQBZFIEET-UHFFFAOYSA-N
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Description

2-[1-(furan-3-yl)-N-methylformamido]acetic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of glycine, where the amino group is substituted with a furan ring and a methylformamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid can be achieved through several methods. One common approach involves the reaction of 3-furoic acid with N-methylformamide in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is typically carried out under mild conditions, often using a solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-3-yl)-N-methylformamido]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(furan-3-yl)-N-methylformamido]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(furan-3-yl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets. The furan ring and the formamido group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(furan-3-yl)-N-methylformamido]acetic acid is unique due to its combination of a furan ring and a methylformamido group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-[furan-3-carbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C8H9NO4/c1-9(4-7(10)11)8(12)6-2-3-13-5-6/h2-3,5H,4H2,1H3,(H,10,11)

InChI Key

YTINHVQBZFIEET-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=COC=C1

Origin of Product

United States

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